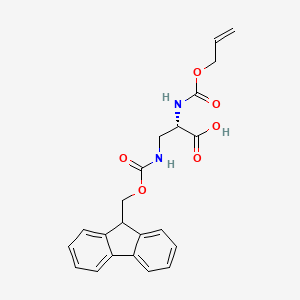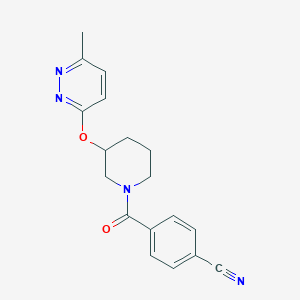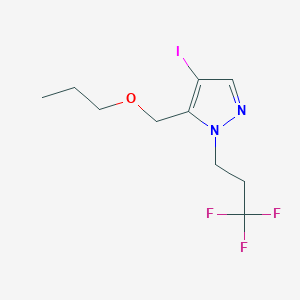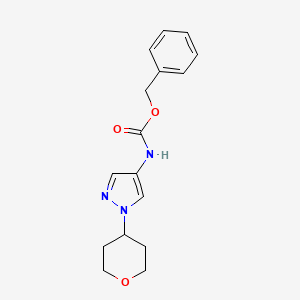![molecular formula C20H31N3O B2719108 3-Cyclopentyl-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]propanamide CAS No. 2415562-25-1](/img/structure/B2719108.png)
3-Cyclopentyl-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclopentyl-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]propanamide is a synthetic compound that belongs to the class of selective serotonin reuptake inhibitors (SSRIs). It is commonly referred to as CP-94,253 and is used in scientific research for its potential therapeutic effects on various neurological and psychiatric disorders.
Mécanisme D'action
CP-94,253 is a selective serotonin reuptake inhibitor (SSRI) that works by blocking the reuptake of serotonin in the brain. Serotonin is a neurotransmitter that is involved in the regulation of mood, anxiety, and other physiological processes. By blocking the reuptake of serotonin, CP-94,253 increases the levels of serotonin in the brain, which is thought to be responsible for its therapeutic effects.
Biochemical and Physiological Effects
CP-94,253 has been shown to have a number of biochemical and physiological effects in preclinical studies. In animal models, CP-94,253 has been shown to increase the levels of serotonin in the brain, which is thought to be responsible for its therapeutic effects. CP-94,253 has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
Avantages Et Limitations Des Expériences En Laboratoire
CP-94,253 has several advantages for lab experiments. It is a highly selective SSRI that has been extensively studied in preclinical models. It is also relatively easy to synthesize and has a well-defined chemical structure. However, there are also some limitations to using CP-94,253 in lab experiments. It has a relatively short half-life, which can make it difficult to administer and study in vivo. It is also not approved for human use, which limits its potential therapeutic applications.
Orientations Futures
There are several future directions for research on CP-94,253. One area of research is to further investigate its potential therapeutic effects on various neurological and psychiatric disorders. Another area of research is to develop more selective and potent 3-Cyclopentyl-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]propanamide based on the structure of CP-94,253. Additionally, there is a need for more studies on the pharmacokinetics and pharmacodynamics of CP-94,253 to better understand its effects in vivo. Overall, CP-94,253 has the potential to be a valuable tool for scientific research and drug development in the future.
Méthodes De Synthèse
CP-94,253 is synthesized through a multi-step process that involves the reaction of several chemical intermediates. The first step involves the reaction of 2-methylpyridine-4-carboxaldehyde with piperidine to form N-(2-methylpyridin-4-yl)piperidine. This intermediate is then reacted with cyclopentylmagnesium bromide to form N-[(2-methylpyridin-4-yl)piperidin-4-yl]cyclopentanamine. The final step involves the reaction of N-[(2-methylpyridin-4-yl)piperidin-4-yl]cyclopentanamine with 3-bromopropionyl chloride to form CP-94,253.
Applications De Recherche Scientifique
CP-94,253 has been extensively studied for its potential therapeutic effects on various neurological and psychiatric disorders, including depression, anxiety, and addiction. In preclinical studies, CP-94,253 has been shown to increase serotonin neurotransmission in the brain, which is thought to be responsible for its therapeutic effects. CP-94,253 has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
Propriétés
IUPAC Name |
3-cyclopentyl-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O/c1-16-14-19(8-11-21-16)23-12-9-18(10-13-23)15-22-20(24)7-6-17-4-2-3-5-17/h8,11,14,17-18H,2-7,9-10,12-13,15H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHUJGYNMSIQHHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)CCC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclopentyl-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,4-difluorophenyl)-2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2719026.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxyacetamide](/img/structure/B2719028.png)


![Ethyl 3-oxo-1-oxaspiro[3.5]nonane-2-carboxylate](/img/structure/B2719034.png)


![1-(tert-butyl)-6-(2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2719041.png)


![6-((1-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)(methyl)amino)picolinonitrile](/img/structure/B2719045.png)

![N-(3-methoxyphenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2719048.png)